molecular formula H10Na2O8P+ B126006 Di-Sodium hydrogen phosphite pentahydrate CAS No. 13517-23-2

Di-Sodium hydrogen phosphite pentahydrate

Cat. No.: B126006
CAS No.: 13517-23-2
M. Wt: 215.03 g/mol
InChI Key: FEICCOFQXMKGRC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Di-Sodium Hydrogen Phosphite Pentahydrate, also known as Sodium Phosphite Dibasic Pentahydrate, primarily targets prochiral sulfides . These are a type of organic compound that can be transformed into optically active sulfoxides .

Mode of Action

The compound acts as an electron donor in biochemical reactions . Specifically, it is involved in the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides . This transformation is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) .

Biochemical Pathways

The compound plays a crucial role in the enantioselective oxidation of prochiral sulfides . This process is part of a broader biochemical pathway that leads to the production of optically active sulfoxides . The downstream effects of this pathway can vary depending on the specific biological context.

Pharmacokinetics

Its solubility in water and alcohol suggests that it could be readily absorbed and distributed in aqueous biological environments.

Result of Action

The primary result of the compound’s action is the production of optically active sulfoxides from prochiral sulfides . These sulfoxides are important in various biological and chemical processes, including the synthesis of certain pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in water and alcohol but only slightly soluble in ether . It also has a certain hygroscopicity, meaning it can readily absorb moisture from the air . Its solution is alkaline and sensitive to acid .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-Sodium hydrogen phosphite pentahydrate can be synthesized by reacting phosphorous acid with sodium hydroxide under controlled conditions. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of sodium hydroxide until the desired pH is achieved. The solution is then allowed to crystallize, forming the pentahydrate salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-Sodium hydrogen phosphite pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, acids, and bases. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. For example, in reduction reactions, the compound may reduce metal ions to their elemental form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-Sodium hydrogen phosphite pentahydrate is unique due to its specific reducing properties and its ability to act as an electron donor in enzymatic reactions. Its pentahydrate form also provides distinct advantages in terms of stability and solubility compared to other similar compounds .

Properties

CAS No.

13517-23-2

Molecular Formula

H10Na2O8P+

Molecular Weight

215.03 g/mol

IUPAC Name

disodium;dioxido(oxo)phosphanium;pentahydrate

InChI

InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;(H,1,2,3);5*1H2/q2*+1;;;;;;/p-1

InChI Key

FEICCOFQXMKGRC-UHFFFAOYSA-M

SMILES

O.O.O.O.O.OP([O-])[O-].[Na+].[Na+]

Canonical SMILES

O.O.O.O.O.[O-][P+](=O)[O-].[Na+].[Na+]

Synonyms

Disodium Phosphite Pentahydrate;  Sodium Metaphosphate (Na2HPO3) Pentahydrate;  USP Etidronate Disodium Related Compound A; 

Origin of Product

United States

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